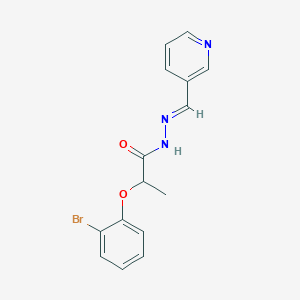![molecular formula C18H20N2O3 B11563524 N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B11563524.png)
N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-phenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-phenylacetohydrazide is an organic compound known for its potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazide functional group attached to a phenylacetyl moiety and a 2,4-dimethoxyphenyl group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-phenylacetohydrazide typically involves the condensation of 2,4-dimethoxybenzaldehyde with phenylacetic acid hydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated for several hours until the desired product is formed. The crude product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-phenylacetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-phenylacetohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its hydrazide group can form covalent bonds with specific amino acid residues in proteins.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-phenylacetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, depending on the specific target and context.
Comparison with Similar Compounds
Ethyl acetoacetate: This compound has a similar ester functional group and is used in various chemical syntheses.
(2E)-2-butenedioic acid compound with 2-(diethylamino)-N-(5,5-dioxido-6,11-dihydrodibenzo[b,e]thiepin-11-yl)acetamide: This compound shares structural similarities and is used in pharmaceutical research.
Ethyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate compound with ethanol: This compound is another example of a structurally related molecule used in chemical and pharmaceutical research.
Uniqueness: N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-phenylacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to form covalent bonds with biological targets sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C18H20N2O3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C18H20N2O3/c1-13(16-10-9-15(22-2)12-17(16)23-3)19-20-18(21)11-14-7-5-4-6-8-14/h4-10,12H,11H2,1-3H3,(H,20,21)/b19-13+ |
InChI Key |
FKHMLYQIFRASIA-CPNJWEJPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CC=C1)/C2=C(C=C(C=C2)OC)OC |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CC=C1)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-methyl-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11563445.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11563448.png)
![4-fluoro-N-(3-{[(2E)-2-(4-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11563456.png)
![N-(4-chlorobenzyl)-2-{(2E)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11563462.png)

![butyl 4-[5-({2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B11563468.png)
![2-bromo-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11563472.png)
![(1S,2S,3aR)-2-(4-methylphenyl)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11563478.png)
![2-(3-Nitrophenoxy)-N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide](/img/structure/B11563480.png)
![N-(3-Chloro-4-methylphenyl)-N-({N'-[(E)-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11563481.png)
![N'-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11563482.png)
![N-(3,4-Dichlorophenyl)-N-({N'-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11563493.png)
![4-chloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-3-(trifluoromethyl)aniline](/img/structure/B11563495.png)
![(2E)-N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide](/img/structure/B11563496.png)
